molecular formula C28H26N4O3S B2752464 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 381679-20-5

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B2752464
CAS RN: 381679-20-5
M. Wt: 498.6
InChI Key: JPKAVCUIYJFFSW-UHFFFAOYSA-N
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Description

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to the one have been studied for their potential as antiprotozoal agents. For example, dicationic imidazo[1,2-a]pyridines, similar in structure, have shown strong DNA affinities and exhibited in vitro IC(50) values of 63 nM or less against T. b. rhodesiense and P. falciparum, indicating significant potential in treating protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Enaminonitriles

The synthesis of heterocyclic enaminonitriles, which are structurally similar to the compound , has been a topic of interest. These compounds are involved in reactions with acetylenic esters, leading to the formation of various derivatives (Matsunaga et al., 1986).

Formation of Pyrazolo[3,4-b]pyridines

Research has been conducted on compounds like 3-aryl-5-cyanopyrazolo[3,4-b]pyridines. These compounds are synthesized from 3-amino-5-arylpyrazoles and α-cyanochalcones, showing potential in various chemical applications due to their unique structure and properties (Quiroga et al., 1999).

Synthesis of Thiazolo and Triazolo Pyrimidines

Alkylation and cyclisation reactions involving 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have been explored for the synthesis of new thiazolo[3,2-a]- and triazolo[4,3-a]pyrimidines, showing their applicability in creating novel heterocyclic compounds (Hussain et al., 1987).

Synthesis and Characterization of Polyamides

The chemical, a cyanoacetamide derivative, has relevance in the synthesis and characterization of new soluble polyamides, particularly those containing phthalimide pendent groups. This research contributes to the development of materials with unique properties like solubility in various solvents and high thermal stability (Liaw et al., 2001).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, structurally related to the compound , have been synthesized for potential antitumor and antioxidant activities. These compounds are synthesized through various reactions and have demonstrated promising biological activities (Bialy & Gouda, 2011).

properties

IUPAC Name

5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-17-11-12-22(18(2)14-17)32-24(33)16-36-28-21(15-29)26(23-10-7-13-35-23)25(19(3)30-28)27(34)31-20-8-5-4-6-9-20/h4-14,26,30H,16H2,1-3H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKAVCUIYJFFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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